Ethyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate
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Overview
Description
Ethyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amine group and a chlorinated aromatic ring. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups that can undergo various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate typically involves the protection of an amine group with a tert-butoxycarbonyl group. One common method involves the reaction of 4-amino-3-chlorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-protected amine is then esterified with ethanol to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using sodium methoxide would yield a methoxy-substituted aromatic compound.
Deprotection: The major product is the free amine, 4-amino-3-chlorobenzoate.
Scientific Research Applications
Ethyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the preparation of peptide-based compounds where the Boc group serves as a protecting group for amines.
Medicine: Potential use in drug development as a building block for pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action for Ethyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate primarily involves its role as a protected amine. The Boc group protects the amine from unwanted reactions during synthesis and can be removed under controlled conditions to reveal the free amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((tert-butoxycarbonyl)amino)-3-chlorobenzoate
- Ethyl 2-((tert-butoxycarbonyl)amino)-4-chlorobenzoate
- Ethyl 4-((tert-butoxycarbonyl)amino)-2-chlorobenzoate
Uniqueness
Ethyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate is unique due to the specific positioning of the chlorine and Boc-protected amine groups on the aromatic ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C14H18ClNO4 |
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Molecular Weight |
299.75 g/mol |
IUPAC Name |
ethyl 3-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C14H18ClNO4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h6-8H,5H2,1-4H3,(H,16,18) |
InChI Key |
IKZXSYXTNWDFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
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